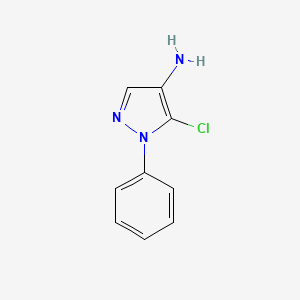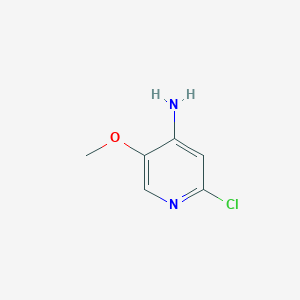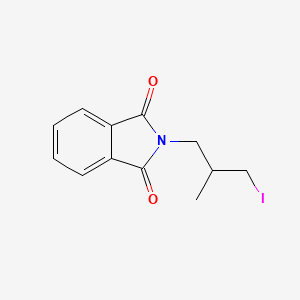
Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular formula of Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate is C18H15N3O2. Its molecular weight is 305.3 g/mol.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate is involved in the microwave-mediated synthesis of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions. This synthesis demonstrates the potential of this compound in creating new chemical structures, particularly in pyrimidine chemistry (Eynde et al., 2001).
Nonlinear Optical Properties
- Pyrimidine derivatives, including this compound, have shown promising applications in nonlinear optics (NLO). These compounds have been studied for their structural parameters, electronic properties, and NLO characteristics, indicating their potential use in optoelectronic applications (Hussain et al., 2020).
Synthesis of Derivatives and Antibacterial Activity
- Research has explored the synthesis of various derivatives of ethyl pyridine-4-carboxylate, including those with potential antibacterial properties. These studies contribute to the understanding of the compound's role in the development of new antimicrobial agents (Singh & Kumar, 2015).
Antioxidant and Radioprotective Activities
- A novel pyrimidine derivative of this compound was synthesized and evaluated for its in vitro antioxidant activity and in vivo radioprotective properties. This suggests its potential application in mitigating oxidative stress caused by ionizing radiation (Mohan et al., 2014).
Cytotoxic Activity in Cancer Research
- Derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. This research contributes to the understanding of the compound's potential in cancer treatment (Stolarczyk et al., 2018).
Antiviral Activity
- This compound derivatives have been synthesized and evaluated for their antiviral activities. These studies are crucial in exploring the compound's potential as an antiviral agent (Bernardino et al., 2007).
Mecanismo De Acción
The mechanism of action of similar compounds has been studied. For example, triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-2-23-18(22)15-12-20-17(14-8-10-19-11-9-14)21-16(15)13-6-4-3-5-7-13/h3-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFBQOMTYUKAQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl N-[3-oxo-2-(propan-2-yl)propyl]carbamate](/img/structure/B1405061.png)



![Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone](/img/structure/B1405069.png)

![4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid](/img/structure/B1405071.png)




